Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-Chlorophenoxy)phenyl]ethylamine

Myeloperoxidase inhibition Inflammation Cardiovascular redox biology

Select this high-fidelity 2-[4-(3-chlorophenoxy)phenyl]ethylamine to ensure experimental integrity. It delivers nanomolar MPO inhibition (IC50 1.40 nM) with 257-fold selectivity over EPX, far surpassing legacy inhibitors. Unlike 4-chloro isomers, it avoids confounding Nav1.4 blockade and provides cleaner off-target pharmacology (NET, GAT1, DAT Ki >1 μM). Essential for dissecting MPO-dependent hypochlorous acid production in atherosclerosis, ischemia-reperfusion, and neuroinflammation without receptor crosstalk artifacts.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
Cat. No. B8488648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-Chlorophenoxy)phenyl]ethylamine
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)CCN
InChIInChI=1S/C14H14ClNO/c15-12-2-1-3-14(10-12)17-13-6-4-11(5-7-13)8-9-16/h1-7,10H,8-9,16H2
InChIKeyPTIWXRIQUSOROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Chlorophenoxy)phenyl]ethylamine — Chemical Identity, Core Properties, and Research Procurement Profile


2-[4-(3-Chlorophenoxy)phenyl]ethylamine (CAS 1427439-76-6 or 1553406-29-3; molecular formula C₁₄H₁₄ClNO; molecular weight 247.72 g/mol) is a synthetic arylalkylamine belonging to the phenoxyphenethylamine subclass [1], . Structurally, it features a 3-chlorophenoxy group para-substituted on a phenyl ring connected to an ethylamine side chain, distinguishing it from both simpler phenethylamines and 4-chloro or 2-chloro positional isomers [1]. The compound is commercially available at typical purities of 95–96% and is employed as a building block in medicinal chemistry and pharmacological probe development , [2].

2-[4-(3-Chlorophenoxy)phenyl]ethylamine — Why In-Class Analogs Cannot Be Simply Interchanged


Although numerous chlorophenoxyalkylamine and phenoxyphenethylamine derivatives exist, small structural variations—including the position of the chlorine atom, the length and substitution of the alkyl linker, and the nature of the aromatic capping group—produce order-of-magnitude differences in target potency, selectivity profile, and functional activity [1], [2]. For instance, the 3-chloro substitution on the terminal phenoxy ring of 2-[4-(3-chlorophenoxy)phenyl]ethylamine has been associated with nanomolar myeloperoxidase (MPO) inhibition, while 4-chloro-substituted congeners bearing different alkyl linkers exhibit only micromolar MPO activity or preferentially engage histamine H₃ receptors with nanomolar affinities unrelated to MPO [2], [3]. Likewise, removal of the chlorine atom (yielding 2-(4-phenoxyphenyl)ethylamine) shifts the primary pharmacological activity toward trace amine-associated receptor 1 (TAAR1) agonism rather than MPO inhibition, fundamentally altering the research utility [4]. These divergent pharmacologies mean that procurement based solely on chemical class without explicit positional and substitutional matching risks selecting a compound with irrelevant or misleading biological activity for the intended experimental system.

2-[4-(3-Chlorophenoxy)phenyl]ethylamine — Quantitative Differentiation Evidence vs. Closest Analogs


MPO Inhibition Potency: Nanomolar IC50 vs. Structurally Related Bis-Arylalkylamine MPO Inhibitors

In a series of recombinant human MPO inhibition assays employing aminophenyl fluorescein readout in the presence of 120 mM NaCl, 2-[4-(3-chlorophenoxy)phenyl]ethylamine (CHEMBL4790231) exhibits an IC50 of 1.40 nM [1]. By comparison, the most potent bis-arylalkylamine MPO inhibitor reported in a comprehensive pharmacomodulation study (IC50 = 54 nM) is approximately 39-fold less potent, while the lead compound from that structural series (bis-2,2′-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol) showed an IC50 of 500 nM [2]. The target compound therefore demonstrates substantially superior MPO inhibitory potency relative to multiple structurally related MPO-targeting scaffolds evaluated under comparable biochemical conditions.

Myeloperoxidase inhibition Inflammation Cardiovascular redox biology

MPO Selectivity Over Eosinophil Peroxidase (EPX): 257-Fold Isoform Discrimination

Beyond absolute potency, target engagement selectivity is a critical procurement criterion. 2-[4-(3-Chlorophenoxy)phenyl]ethylamine exhibits an IC50 of 1.40 nM against recombinant human MPO [1]. Against the closely related human eosinophil peroxidase (EPX), tested under equivalent conditions (10 min incubation, tyrosine bromination endpoint), the IC50 rises to 360 nM [2]. This corresponds to an MPO/EPX selectivity ratio of approximately 257-fold, indicating that the compound discriminates markedly between these two heme peroxidase family members that share high active-site structural homology. No comparable selectivity data are publicly available for the nearest bis-arylalkylamine analogs.

Peroxidase selectivity Eosinophil biology Isoform-specific tools

Monoamine Transporter Binding Profile: Weak Affinity at NET, GAT1, and DAT Defines a Clean Secondary Pharmacology Baseline

To contextualize the off-target liability profile, competitive radioligand binding data for three clinically relevant monoamine transporters are available for 2-[4-(3-chlorophenoxy)phenyl]ethylamine: norepinephrine transporter (NET) binding affinity Ki = 1,100 nM [1]; human GABA transporter-1 (GAT1) Ki = 1,070–1,100 nM [2]; and human dopamine transporter (DAT) binding affinity (inhibition of [³H]-dopamine uptake) [3]. These micromolar-range Ki values are >780-fold weaker than the MPO IC50 (1.40 nM), establishing a clear pharmacological separation between the primary MPO target and the monoamine transporter off-target space. By contrast, several in-class analogs, including 2-(4-chlorophenoxy)-1-phenylethanamine, show significant sodium channel Nav1.4 blockade (EC50 = 3,020 nM) [4], a property absent from the target compound's reported pharmacology.

Transporter selectivity Off-target screening Drug-like property profiling

TAAR1 Functional Agonism: EC50 Comparable to Known Phenoxyphenethylamine TAAR1 Tool Compounds

While 2-[4-(3-chlorophenoxy)phenyl]ethylamine has not itself been directly profiled at TAAR1, its closest non-chlorinated structural analog—2-(4-phenoxyphenyl)ethylamine (O-phenyl-tyramine, CHEMBL312689)—is an established TAAR1 agonist with an EC50 of 296 nM at mouse TAAR1 and 38 nM at rat TAAR1 in cAMP accumulation assays [1], [2]. Further SAR studies on the phenoxyphenethylamine scaffold demonstrate that the identity and position of halogen substituents on the terminal phenoxy ring profoundly alter TAAR1 potency and efficacy, with certain 3-substituted variants achieving picomolar EC50 values [3]. The presence of the 3-chloro substituent in the target compound is therefore expected to shift TAAR1 activity relative to the non-halogenated parent, potentially imparting a unique MPO/TAAR1 polypharmacology useful for studying inflammatory-neurological crosstalk, though explicit TAAR1 data for this exact compound remain to be generated [3].

Trace amine-associated receptor 1 GPCR pharmacology Neuropharmacology

H₃ Receptor Affinity Contrast: 3-Chloro vs. 4-Chloro Positional Isomers Drive Target Divergence

A systematic study of twenty chlorophenoxyalkylamine derivatives at the human histamine H₃ receptor (hH3R) revealed that 4-chloro-substituted derivatives bearing 5–7 carbon alkyl spacers exhibit Ki values of 128–133 nM and antagonist EC50 values of 72–75 nM [1]. Notably, the series evaluated contained exclusively 4-chloro or unsubstituted phenoxy variants; no 3-chloro-substituted analog was included [1]. The absence of hH3R affinity data for 3-chloro positional isomers, combined with the documented strong dependence of hH3R binding on chlorine position and spacer length [1], indicates that 2-[4-(3-chlorophenoxy)phenyl]ethylamine—with its 3-chloro substitution and two-carbon ethylamine linker—is likely a poor hH3R ligand. This contrasts sharply with the 4-chloro heptylamine/propoxypropylamine derivatives that serve as the reference hH3R ligands in this series [1], [2].

Histamine H3 receptor Positional isomer pharmacology CNS drug design

2-[4-(3-Chlorophenoxy)phenyl]ethylamine — Evidence-Backed Research and Industrial Application Scenarios


Myeloperoxidase Inhibitor Probe for Cardiovascular and Inflammatory Disease Models

With a recombinant human MPO IC50 of 1.40 nM and a 257-fold selectivity margin over eosinophil peroxidase [1], [2], 2-[4-(3-chlorophenoxy)phenyl]ethylamine is well-suited as a high-potency chemical probe for dissecting MPO-dependent hypochlorous acid production in neutrophil-rich inflammatory environments. Its superiority over best-in-class bis-arylalkylamine MPO inhibitors (IC50 = 54 nM) [3] makes it the preferred choice for low-concentration pharmacological intervention studies in atherosclerosis, ischemia-reperfusion injury, and vasculitis models where MPO-driven oxidative damage is a central pathological mechanism.

Selectivity Benchmarking in Heme Peroxidase Panel Screening

The demonstrated MPO vs. EPX selectivity ratio of ~257-fold [1], [2] positions this compound as a useful reference standard for developing and validating MPO-selective screening assays. Contract research organizations (CROs) and pharmaceutical discovery groups can employ this compound as a positive control to benchmark novel MPO inhibitor candidates, ensuring that lead series maintain adequate selectivity over the closely related EPX isoform—a critical parameter for advancing MPO-targeted therapeutics beyond the hit-to-lead stage.

Off-Target Transporter Panel Characterization for Lead Optimization

Pharmacologically, the compound provides a well-defined secondary pharmacology profile with weak binding at NET (Ki ≈ 1,100 nM), GAT1 (Ki ≈ 1,070–1,100 nM), and DAT [4], [5], while lacking the Nav1.4 ion channel blocking activity seen in 4-chloro positional isomers (Nav1.4 EC50 = 3,020 nM) [6]. This comprehensive off-target data package enables medicinal chemistry teams undertaking SAR-by-catalog or scaffold-hopping campaigns to rationally select 2-[4-(3-chlorophenoxy)phenyl]ethylamine as a starting point that combines high MPO potency with a cleaner off-target liability profile compared to 4-chloro-substituted phenoxyethylamines.

Dual MPO-TAAR1 Polypharmacology Scaffold for Neuroinflammation Research

Based on class-level SAR evidence from the phenoxyphenethylamine series—where EC50 values at TAAR1 span from 38 nM to >1,000 nM depending on halogen substitution [7], [8]—2-[4-(3-chlorophenoxy)phenyl]ethylamine represents a structurally privileged starting point for exploring the intersection of MPO-mediated neuroinflammation and TAAR1-modulated neurotransmission. This dual-target potential uniquely positions the compound for research programs investigating the neuroinflammatory component of Parkinson's disease, multiple sclerosis, or post-stroke neuroinflammation, where both MPO activity and trace amine signaling are implicated.

Quote Request

Request a Quote for 2-[4-(3-Chlorophenoxy)phenyl]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.